Cas no 1396580-59-8 (N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
- N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
-
- インチ: 1S/C15H13N5O3/c1-23-14-6-12(16-8-17-14)19-13(21)7-20-9-18-11-5-3-2-4-10(11)15(20)22/h2-6,8-9H,7H2,1H3,(H,16,17,19,21)
- InChIKey: KWVSSHDCKNDWFB-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(OC)=NC=N1)(=O)CN1C(=O)C2=C(N=C1)C=CC=C2
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6262-1282-75mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-2μmol |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-4mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-15mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-50mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-2mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-40mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-1mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-100mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6262-1282-25mg |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1396580-59-8 | 25mg |
$109.0 | 2023-09-09 |
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamideに関する追加情報
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 1396580-59-8): A Comprehensive Overview
N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 1396580-59-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its chemical name, is a member of the quinazoline family and has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
The structure of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is characterized by a central quinazoline core, which is a common scaffold in many bioactive molecules. The presence of the methoxy group on the pyrimidine ring and the acetamide moiety attached to the quinazoline ring contributes to its unique pharmacological properties. These structural features have been shown to enhance the compound's ability to interact with specific biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the potential of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide as an inhibitor of protein kinases, particularly those involved in cell proliferation and survival pathways. Protein kinases are key regulators of cellular processes such as cell cycle progression, apoptosis, and signal transduction. By inhibiting these kinases, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can effectively disrupt the growth and survival of cancer cells.
In preclinical studies, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has demonstrated potent antitumor activity against various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. The compound has been shown to induce cell cycle arrest and apoptosis in these cells, suggesting its potential as a therapeutic agent for these types of cancers.
Beyond its antitumor properties, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving multiple signaling pathways and mediators. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens.
Toxicity studies have also been conducted to assess the safety profile of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. The most common adverse effects observed were mild gastrointestinal symptoms such as nausea and diarrhea, which were generally manageable with supportive care.
Clinical trials are currently underway to evaluate the efficacy and safety of N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide in human subjects. Early phase I trials have demonstrated promising results, with significant tumor responses observed in patients with advanced solid tumors. These findings have paved the way for further clinical development and larger-scale trials.
In conclusion, N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,
1396580-59-8 (N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide) 関連製品
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 1040074-32-5(4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)
- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)



